molecular formula C19H18FN3O3 B3540893 (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B3540893
M. Wt: 355.4 g/mol
InChI Key: AIIHTLLJYZUDHP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is a complex organic compound characterized by the presence of fluorophenyl and nitrophenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using fluorobenzene and a suitable base.

    Formation of the Propenone Moiety: The final step involves the condensation of the piperazine derivative with a nitrophenylpropenone precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is unique due to its combination of fluorophenyl and nitrophenyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c20-16-6-2-4-8-18(16)21-11-13-22(14-12-21)19(24)10-9-15-5-1-3-7-17(15)23(25)26/h1-10H,11-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIHTLLJYZUDHP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE
Reactant of Route 5
Reactant of Route 5
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.